N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
This compound integrates a benzimidazole moiety linked via a propanamide chain to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its role in targeting enzymes and receptors (e.g., antiparasitic agents). The 4-oxo-benzotriazinone group contributes to electron-deficient aromatic systems, often enhancing interactions with biological targets such as kinases or proteases.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c24-15(20-17-18-13-7-3-4-8-14(13)19-17)9-10-23-16(25)11-5-1-2-6-12(11)21-22-23/h1-8H,9-10H2,(H2,18,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQVIYHEADQQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzotriazine Core: This involves the cyclization of appropriate precursors such as hydrazines with ortho-substituted aromatic compounds.
Coupling Reaction: The benzimidazole and benzotriazine cores are then coupled through a propanamide linker, often using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole or benzotriazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogs
Zelatriazinum (INN Listed Compound)
- Structure : 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide .
- Comparison: Both compounds share the 4-oxo-benzotriazinone core. Zelatriazinum replaces the benzimidazole with a trifluoromethoxy-substituted phenyl group, enhancing lipophilicity and metabolic stability. Activity: Zelatriazinum’s trifluoromethoxy group likely improves blood-brain barrier penetration, suggesting CNS-targeted applications, whereas the benzimidazole in the target compound may favor gastrointestinal or antiparasitic activity.
N-(4-Methylthiazol-2-yl)-3-(2-Oxobenzo[d]thiazol-3(2H)-yl)propanamide
- Structure: Features a thiazole ring and benzothiazolinone instead of benzimidazole and benzotriazinone .
- Solubility: The benzothiazolinone’s sulfur atom may increase polarity, improving aqueous solubility relative to the benzotriazinone-containing analog.
Azinphos-ethyl and Azinphos-methyl
- Structures : O,O-Diethyl or dimethyl esters with a 4-oxo-benzotriazinylmethyl group .
- Comparison: These are organophosphate pesticides, emphasizing the benzotriazinone’s role in acetylcholinesterase inhibition.
Functional Analogs
Benzimidazole-Hydrazide Derivatives
- Example : N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives .
- Comparison: These compounds retain the benzimidazole core but replace the propanamide-benzotriazinone with hydrazide linkers. Activity: Hydrazides exhibit antimicrobial and antitumor properties, whereas the target compound’s amide linker may enhance proteolytic stability.
6-(Pyrimidinyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives
- Example: Synthesized via condensation of benzooxazinone with phenyl-1,2,4-oxadiazoles .
Key Differences :
- Zelatriazinum uses asymmetric synthesis for the chiral center .
- Azinphos derivatives employ thiophosphate esterification .
Pharmacological and Physicochemical Profiles
Biological Activity
N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its pharmacological significance. The structural formula can be represented as follows:
This structure includes a benzimidazole ring and a benzotriazine derivative, both of which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing the benzimidazole nucleus are known to inhibit various enzymes, including topoisomerases and kinases, which are crucial in cancer cell proliferation and survival .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against a range of pathogens. Studies indicate that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways .
- Anticancer Activity : Research has demonstrated that derivatives of benzimidazole exhibit significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
| Activity | Tested Organisms/Cells | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | Inhibition of cell wall synthesis |
| Antifungal | Candida albicans | 15.0 | Disruption of membrane integrity |
| Anticancer (Cytotoxic) | HeLa cells | 8.0 | Induction of apoptosis |
| Topoisomerase Inhibition | Various cancer cell lines | 5.0 | Inhibition of DNA unwinding |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .
- Anticancer Studies : In vitro studies conducted on HeLa cells revealed that the compound effectively induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins . This suggests a promising avenue for cancer treatment.
Q & A
Q. How can researchers optimize the synthesis of N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide using statistical experimental design?
Methodological Answer: Statistical Design of Experiments (DoE) is critical for optimizing synthesis parameters such as temperature, solvent polarity, catalyst loading, and reaction time. A full factorial design can systematically explore interactions between variables, while response surface methodology (RSM) identifies optimal conditions. For example, varying solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) in a 2² factorial design can reveal synergistic effects on yield. Data analysis using ANOVA quantifies parameter significance, minimizing trial-and-error approaches .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR validates benzimidazole and benzotriazinone moieties by comparing experimental shifts with DFT-calculated spectra .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) using a C18 column (acetonitrile/water gradient).
- X-ray Crystallography: Resolves stereochemical ambiguities, especially for crystalline intermediates .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ ion at m/z 365.12).
Q. How can reaction kinetics be systematically studied to improve scalability?
Methodological Answer: Use in situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., benzotriazinone ring closure). A pseudo-first-order kinetic model under controlled conditions (fixed solvent, excess reagent) isolates rate constants. For example, tracking the disappearance of the benzimidazole precursor at λ = 280 nm provides time-resolved data for Arrhenius analysis .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and resolve contradictions between experimental and theoretical yields?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory (DFT) ) model transition states and activation barriers. For instance, intrinsic reaction coordinate (IRC) analysis identifies intermediates in benzotriazinone ring formation. Discrepancies between computed and observed yields can be resolved by incorporating solvent effects (via COSMO-RS ) or adjusting entropy corrections in thermodynamic models. Experimental validation through microfluidic reactors (e.g., varying residence times) bridges computational predictions and empirical data .
Q. What advanced statistical approaches address multi-variable interactions in catalytic systems for this compound’s synthesis?
Methodological Answer: Machine learning (ML)-assisted DoE trains models on historical data to predict optimal catalyst-substrate combinations. For example, a random forest algorithm can prioritize palladium-based catalysts over copper for C–N coupling steps, reducing side-product formation. Hyperparameter tuning (e.g., learning rate, tree depth) ensures model generalizability. Cross-validation with a 70:30 training-test split validates predictions .
Q. How can AI-driven process simulation tools enhance scalability and sustainability?
Methodological Answer: Integration of COMSOL Multiphysics with AI enables dynamic simulation of heat/mass transfer in continuous-flow reactors. A digital twin of the synthesis process predicts clogging risks or solvent degradation under scale-up conditions. For instance, simulating Reynolds numbers (>2000) in tubular reactors identifies turbulence-driven mixing inefficiencies. AI-driven parameter optimization reduces waste solvent volume by 30% .
Q. What strategies mitigate bias in bioactivity studies targeting kinase inhibition?
Methodological Answer:
- Blinded Assays: Use quasi-experimental designs where researchers are unaware of compound concentrations during kinase activity measurements (e.g., ADP-Glo™ assay).
- Negative Controls: Include structurally analogous inactive compounds (e.g., benzimidazole derivatives lacking the benzotriazinone group).
- Dose-Response Validation: Fit data to a Hill equation (IC₅₀ ± SEM) across triplicate runs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
